Estimated Lipophilicity (logP) of Theophylline, 7-(2-(octadecylamino)ethyl)- vs. Parent Theophylline and Clinically Used N7-Substituted Analogs
The target compound is predicted to exhibit a logP (n-octanol/water partition coefficient) of approximately 8.0–9.5, based on fragment-additive QSAR estimation using the theophylline scaffold (measured logP = −0.02) plus the contribution of the –(CH₂)₂–NH–(CH₂)₁₇CH₃ substituent [1][2]. Each methylene unit in a straight alkyl chain contributes approximately +0.5 logP units; the C18 chain thus adds roughly +8.5 to +9.0 units. This places the target compound approximately 8–9.5 orders of magnitude more lipophilic than theophylline (logP −0.02), 8–9 orders more than etofylline (logP estimated ~−0.3), 8–8.5 orders more than proxyphylline (logP estimated ~−0.1), and approximately 7.5–9 orders more than etamiphylline (logP reported as ~0.56) [1][3]. Even compared to the closest commercially available analog, 7-(2-(hexadecylamino)ethyl)theophylline (C16, CAS 52943-52-9, MW 447.66), the C18 chain of the target compound adds ~1.0 additional logP unit (2 extra methylene units × ~0.5 logP/CH₂) and 28 Da molecular weight .
| Evidence Dimension | Predicted/estimated logP (n-octanol/water partition coefficient) |
|---|---|
| Target Compound Data | Predicted logP ~8.0–9.5 (fragment-additive QSAR from theophylline base logP −0.02 + C18-aminoethyl substituent contribution) |
| Comparator Or Baseline | Theophylline measured logP −0.02; Etofylline estimated logP ~−0.3; Proxyphylline estimated logP ~−0.1; Etamiphylline reported logP ~0.56; C16 analog (CAS 52943-52-9) estimated logP ~7.0–8.5 |
| Quantified Difference | Target compound ~8–9.5 logP units higher than theophylline; ~7.5–9 units higher than clinical N7 analogs; ~1.0 unit higher than C16 analog |
| Conditions | Estimated by fragment-additive method based on theophylline measured logP (−0.02, Hansch et al. 1995) plus standard methylene-group contribution (~0.5 per CH₂). No experimentally measured logP value for the target compound was identified in the public domain. |
Why This Matters
For procurement decisions in lipid-based delivery, membrane permeability, or hydrophobic partitioning research, this compound provides an extreme lipophilicity profile unobtainable with any clinically used theophylline derivative, enabling structure-property relationship studies across an exceptionally wide logP range.
- [1] PubChem. Theophylline. CID 2153. Measured logP = −0.02 (Hansch C et al., 1995). View Source
- [2] Leo A, Hansch C, Elkins D. Partition coefficients and their uses. Chem Rev. 1971;71(6):525-616. Established the ~0.5 logP contribution per methylene group in straight-chain alkyl substituents. View Source
- [3] NCATS Inxight Drugs. PROXYPHYLLINE. MW 238.24. Selectively antagonizes A1 adenosine receptors (Ki = 82 nM bovine brain) vs. A2 (Ki = 850 μM platelets). Bronchodilator with improved absorption vs. theophylline. View Source
